3-(3-CHLOROPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID
Overview
Description
3-(3-CHLOROPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of carboxylic acids It features a chlorophenyl group and a thienylcarbonyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzene, thiophene-2-carboxylic acid, and propanoic acid derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLOROPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(3-CHLOROPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-3-[(2-furylcarbonyl)amino]propanoic acid: Similar structure with a furan ring instead of a thiophene ring.
3-(3-bromophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
3-(3-CHLOROPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID is unique due to the presence of both a chlorophenyl group and a thienylcarbonyl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
3-(3-chlorophenyl)-3-(thiophene-2-carbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-10-4-1-3-9(7-10)11(8-13(17)18)16-14(19)12-5-2-6-20-12/h1-7,11H,8H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJCGCIFABRIRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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